2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one
Description
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15N3O3S/c1-8-12(17)15-13(20-8)16-14-7-9-4-5-10(18-2)11(6-9)19-3/h4-8H,1-3H3,(H,15,16,17)/b14-7+ |
InChI Key |
DNGICLDNUWELDA-VGOFMYFVSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N/N=C/C2=CC(=C(C=C2)OC)OC)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC(=C(C=C2)OC)OC)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with the presence of a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone and thiazolidinone functionalities enable cyclization under acidic or basic conditions:
-
Base-catalyzed cyclization (e.g., triethylamine) forms 1,2,4-triazole derivatives via intramolecular nucleophilic attack (Fig. 1A) .
-
Acid-catalyzed cyclization (e.g., orthophosphoric acid) generates 1,3,4-thiadiazole derivatives through sulfur participation (Fig. 1B) .
| Condition | Product Class | Yield (%) | Reference |
|---|---|---|---|
| Triethylamine | 1,2,4-Triazole derivatives | 65–81 | |
| H₃PO₄ | 1,3,4-Thiadiazole derivatives | 45–68 |
Condensation Reactions
The hydrazone group reacts with aldehydes/ketones to form extended conjugated systems:
-
Knoevenagel-type condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) produces arylidene hydrazides (Fig. 2) . Piperidine catalysis enhances reaction efficiency (yields: 41–81%) .
Electrophilic Substitution
The 3,4-dimethoxyphenyl group undergoes nitration and sulfonation at the para position due to electron-donating methoxy groups (Fig. 3).
Nucleophilic Ring-Opening
The thiazolidinone ring is susceptible to nucleophilic attack:
-
Amines (e.g., piperidine) open the ring, forming thioamide intermediates (Fig. 4) .
-
Alcohols yield thioester derivatives under reflux conditions.
Metal Complexation
The sulfur and nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes (Fig. 5) . Such complexes are studied for antimicrobial and catalytic applications .
Oxidation Reactions
-
Thiazolidinone sulfur oxidizes to sulfoxide (R–S=O) or sulfone (R–SO₂) using H₂O₂ or mCPBA.
-
The hydrazone moiety is oxidized to diazenium intermediates under strong acidic conditions .
Key Structural Comparisons
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring thiazolidine and thiazole moieties exhibit significant biological activities. The specific biological properties of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one warrant further investigation through both in vitro and in vivo studies. Preliminary findings suggest potential applications in the following areas:
Antimicrobial Activity
Compounds similar to 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one have demonstrated antimicrobial properties against various bacterial strains. For instance:
- Activity Against Gram-positive Bacteria : Studies show that thiazole derivatives often exhibit better activity against gram-positive bacteria compared to gram-negative species.
Anticancer Properties
Research into thiazole derivatives has indicated their potential as anticancer agents. Compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : Some derivatives have been tested against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), revealing promising results in inhibiting cell growth .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one , it is useful to compare it with other related compounds. Below is a table summarizing key features and activities of similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methylthiazolidine-4-one | Structure | Exhibits antimicrobial properties; simpler structure. |
| 2-Amino-5-methylthiazole | Structure | Known for anti-inflammatory effects; lacks hydrazone functionality. |
| 3-(4-Methoxyphenyl)-5-methylthiazolidin-4-one | Structure | Similar phenyl substitution; studied for anticancer activity. |
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines, demonstrating that modifications in the molecular structure significantly influenced their anticancer efficacy .
- Antimicrobial Efficacy : Another study focused on synthesizing new thiazole-based compounds and assessing their antimicrobial activity against a range of pathogens, revealing that certain derivatives exhibited strong inhibitory effects against specific bacterial strains .
Mechanism of Action
The mechanism of action of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one involves the interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s bioactivity is influenced by its thiazolone core, hydrazone linker, and substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thiazolone Derivatives
Key Observations:
Core Structure Impact: Thiazolone/thiazolidinone cores (as in the target compound and ) are associated with diverse bioactivities, including antimicrobial and enzyme inhibition. Cyclopentanone derivatives (e.g., ) exhibit distinct antioxidant profiles due to conjugated double bonds.
Substituent Effects: Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound and is linked to enhanced antioxidant capacity and ACE inhibition due to electron-donating effects . Hydroxyl Groups: Compounds like with 4-hydroxyphenyl substituents show strong radical scavenging, but may exhibit lower stability than methoxy analogs due to oxidative susceptibility.
Antioxidant Activity:
- The 3,4-dimethoxyphenyl-substituted cyclopentanone (3e) in showed superior free radical scavenging (IC₅₀ = 8.2 μM) compared to hydroxy-substituted analogs (IC₅₀ = 12.5 μM for 3d). This suggests methoxy groups enhance electron donation, stabilizing radical intermediates.
- The target compound’s hydrazone moiety may further augment antioxidant activity via hydrogen bonding with reactive oxygen species.
Enzyme Inhibition:
- Compound 3d in (hydroxy-methoxy substitution) exhibited potent ACE inhibition (IC₅₀ = 0.9 μM), while 3e (dual methoxy) was less effective (IC₅₀ = 2.1 μM). This highlights the role of hydroxyl groups in ACE binding.
- Thiazolidinone derivatives in and are predicted to inhibit tyrosinase or HIV-1 protease, though specific data for the target compound remain unexplored.
Antimicrobial Potential:
Physicochemical Properties
- Solubility : Methoxy groups improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The hydroxyl group in increases polarity, favoring solubility in polar solvents.
- Stability : Thioxo derivatives (e.g., ) may exhibit higher metabolic stability than hydrazones due to reduced susceptibility to hydrolysis.
Biological Activity
The compound 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one is a thiazole derivative with significant potential for various biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
This compound features a thiazolidine ring fused with a hydrazone moiety and a 3,4-dimethoxyphenyl group. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds or isothiocyanates. The reaction conditions can vary but often involve the use of acids or bases to enhance yield and selectivity.
Antimicrobial Properties
Compounds containing thiazole and thiazolidine moieties have demonstrated significant antimicrobial properties. For instance, derivatives similar to 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For example, in vitro tests have shown that it can decrease cell viability in Caco-2 cells significantly.
These findings suggest that the compound's unique structure may enhance its anticancer activity compared to other thiazole derivatives.
Case Studies
- Anticancer Activity : A study evaluated the effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds with similar structural features to 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one showed promising anticancer activity due to their ability to induce apoptosis in cancer cells.
- Synergistic Effects : Research highlighted the potential for synergistic effects when combining this compound with other known anticancer agents. The presence of the hydrazone linkage was noted to facilitate improved interaction with biological targets, enhancing overall efficacy.
Q & A
Q. Methodological Approach :
Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized reagents).
Advanced Techniques :
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in hydrazone groups) .
- LC-MS/MS : Detect trace impurities or degradation products affecting bioactivity .
Statistical Analysis : Use ANOVA to compare biological assay results across multiple batches .
Case Study : Inconsistent antimicrobial activity in analogs was traced to residual DMF in crude products, resolved via column chromatography .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds with methoxy groups and hydrophobic interactions with the thiazolidinone ring .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to design derivatives .
Example : Docking studies on analogous thiazolidinones predicted strong inhibition of β-lactamase, validated via enzyme assays .
Advanced: How can reaction mechanisms (e.g., cyclization) be elucidated for this compound?
Q. Methodological Approach :
Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-determining steps .
Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation during cyclization .
DFT Calculations : Calculate energy barriers for intermediates (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Insight : Evidence from similar reactions suggests a two-step mechanism: (i) nucleophilic attack by thiolate, (ii) ring closure via elimination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
